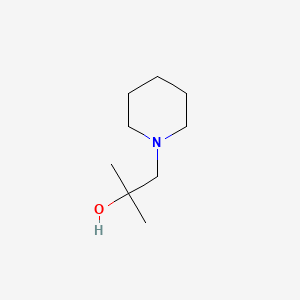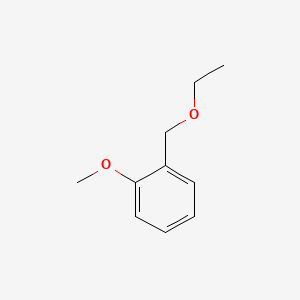![molecular formula C16H8Cl2F3NO4 B1617280 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 38635-54-0](/img/structure/B1617280.png)
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of two aromatic rings, each substituted with various functional groups, including chlorine, nitro, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2,4-dichlorobenzaldehyde with 2-nitro-4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3-(2,4-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Acid catalysts for esterification, such as sulfuric acid or hydrochloric acid.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution yields various substituted derivatives.
Esters: Esterification yields ester derivatives.
科学研究应用
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
作用机制
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems. Detailed studies are required to elucidate the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
- 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-methylphenyl]prop-2-enoic acid
- 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-chlorophenyl]prop-2-enoic acid
- 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-fluorophenyl]prop-2-enoic acid
Uniqueness
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications compared to its analogs.
属性
CAS 编号 |
38635-54-0 |
|---|---|
分子式 |
C16H8Cl2F3NO4 |
分子量 |
406.1 g/mol |
IUPAC 名称 |
(E)-3-(2,4-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H8Cl2F3NO4/c17-10-3-1-8(13(18)7-10)5-12(15(23)24)11-4-2-9(16(19,20)21)6-14(11)22(25)26/h1-7H,(H,23,24)/b12-5+ |
InChI 键 |
SBYBKHAGFBTYMA-LFYBBSHMSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
手性 SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)






![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-](/img/structure/B1617210.png)



